Voxergolide

Catalog No.
S13333957
CAS No.
89651-00-3
M.F
C16H20N2OS
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voxergolide

CAS Number

89651-00-3

Product Name

Voxergolide

IUPAC Name

(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1

InChI Key

GYUHVILBXXBZDS-DJSGYFEHSA-N

Canonical SMILES

CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC

Isomeric SMILES

CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Voxergolide, known chemically as 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid, is an organic compound characterized by its unique structural features, including a pyrrole ring and a phenylacetic acid moiety. This compound has garnered interest in both chemical and biological research due to its potential applications in various fields, including medicinal chemistry and material science. The molecular formula of Voxergolide is C12H11NO2, and it has a molecular weight of 201.22 g/mol. Its structure allows for diverse chemical reactivity and biological interactions.

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution: Voxergolide can participate in halogenation reactions, such as bromination or chlorination, in the presence of appropriate catalysts.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a building block for more complex molecules .

Voxergolide has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The mechanism of action appears to involve the compound's ability to interact with specific molecular targets, including enzymes and receptors, which modulate their activity and lead to various biological effects. Research is ongoing to fully elucidate these interactions and their implications for therapeutic applications .

The synthesis of Voxergolide typically involves the reaction of pyrrole with phenylacetic acid derivatives under controlled conditions. Common methods include:

  • Catalytic Reactions: Utilizing a catalytic amount of acid or base in organic solvents like ethanol or methanol, followed by heating under reflux for several hours.
  • Continuous Flow Synthesis: In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity through better control over reaction conditions .

Voxergolide has several applications across various domains:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential uses in drug development due to its unique structural features.
  • Material Science: Used in the production of specialty chemicals and materials that require specific functional properties .

Studies on Voxergolide's interactions indicate that it can bind to various biological targets, affecting their function. The specifics of these interactions are crucial for understanding its potential therapeutic effects. Research continues to explore how modifications to its structure might enhance its efficacy or selectivity against particular targets .

Several compounds share structural similarities with Voxergolide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-phenyl-2-(1H-pyrrol-1-yl)acetic acidContains a pyrrole ring and an acetic acid moietyLacks the phenyl group present in Voxergolide
2-(1H-pyrrol-2-yl)acetic acidA simpler structure with only one aromatic ringLess complex than Voxergolide
Indole derivativesFeatures an indole ring instead of a pyrroleDifferent nitrogen-containing heterocycle

Voxergolide's uniqueness lies in its combination of both a pyrrole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties not found in the other compounds listed .

Systematic IUPAC Name and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for voxergolide follows established conventions for complex heterocyclic compounds [3]. The primary systematic name is (6aR,9R,10aR)-9-[(Methylthio)methyl]-7-methyl-4,6a,7,8,9,10a-hexahydro-6H-indolo[3,4-gh] [5] benzoxazine hydrochloride [3]. An alternative systematic designation used in chemical literature is Rac-6-Methyl-8beta-(methylthiomethyl)-9-oxaergoline [3] [7].

The stereochemical descriptors incorporated within the systematic name reflect the compound's complex three-dimensional arrangement [3]. The designation (6aR,9R,10aR) specifically indicates the absolute configuration at key stereogenic centers, while the prefix "Rac-" denotes the racemic nature of the compound as typically synthesized and studied [3] [4]. The stereochemical complexity arises from the tetracyclic ergoline core structure, which contains multiple chiral centers that significantly influence the compound's biological and chemical properties [4] [8].

Table 1: Systematic Names and Stereochemical Information

ParameterValue
Primary Systematic IUPAC Name(6aR,9R,10aR)-9-[(Methylthio)methyl]-7-methyl-4,6a,7,8,9,10a-hexahydro-6H-indolo[3,4-gh] [5] benzoxazine
Alternative Systematic NameRac-6-Methyl-8beta-(methylthiomethyl)-9-oxaergoline
Stereochemical CentersMultiple chiral centers present
Configuration TypeRacemic mixture
Molecular FrameworkTetracyclic ergoline core structure

Molecular Formula and Weight

The molecular formula of voxergolide is C16H20N2OS, representing a compound with sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom [3] [2] [9]. This molecular composition reflects the characteristic ergoline backbone augmented with specific functional groups that define the compound's unique properties [9].

The molecular weight of voxergolide has been precisely determined as 288.41 grams per mole [3] [2]. This molecular weight calculation is based on standard atomic masses and provides essential information for stoichiometric calculations and analytical procedures [2] [9]. The molecular weight reflects the contribution of the ergoline core structure combined with the methylthiomethyl substituent that distinguishes voxergolide from other ergoline derivatives [9].

Table 2: Molecular Composition and Weight

ParameterValue
Molecular FormulaC16H20N2OS
Molecular Weight288.41 g/mol
Carbon Atoms16
Hydrogen Atoms20
Nitrogen Atoms2
Oxygen Atoms1
Sulfur Atoms1

Voxergolide exhibits a complex tetracyclic architecture that represents a significant modification of the ergoline alkaloid framework [1]. The compound features the systematic International Union of Pure and Applied Chemistry name (2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene, with the molecular formula C16H20N2OS and a molecular weight of 288.41 g/mol [2] [3].

The two-dimensional structural configuration reveals a tetracyclic ring system that combines the characteristic indole nucleus with a fused benzoxazine moiety [4]. The molecular architecture consists of four interconnected rings: the indole ring system spanning positions 11-16, the benzoxazine ring incorporating the oxygen heteroatom at position 3, and two additional carbocyclic rings that complete the tetracyclic framework [2]. The planar representation demonstrates the presence of multiple ring fusion points, specifically at positions C-6a and C-10a, which serve as critical junctions for the polycyclic structure [5].

Three-dimensional molecular modeling studies indicate that voxergolide adopts a complex spatial arrangement characterized by significant conformational constraints imposed by the multiple ring fusions [6]. The benzoxazine ring exhibits a distorted semi-chair conformation, consistent with the general structural behavior of six-membered heterocyclic rings containing both nitrogen and oxygen atoms [7]. The tetracyclic framework displays a rigid three-dimensional architecture that restricts molecular flexibility, particularly around the ring junction carbons [8].

The molecular geometry is further influenced by the presence of the methylthio substituent, which introduces additional steric considerations . Computational analysis reveals that the three-dimensional structure adopts an energetically favorable conformation that minimizes steric clashes between the methylthio group and the adjacent ring systems [10]. The overall molecular shape exhibits characteristic features of ergoline alkaloids while incorporating the distinctive spatial requirements of the benzoxazine fusion [11].

Stereochemical Analysis of Tetracyclic Framework

The stereochemical complexity of voxergolide arises from the presence of multiple chiral centers within the tetracyclic framework [1]. The compound contains three explicitly defined stereogenic centers at positions C-2, C-4, and C-7, all bearing R-configuration according to the Cahn-Ingold-Prelog priority rules [2]. This stereochemical assignment is consistent with the general stereochemical patterns observed in ergoline alkaloids, where specific configurations are essential for biological activity [6] [12].

The C-2 stereocenter represents the benzoxazine ring junction point and bears the R-configuration, which influences the overall conformation of the six-membered heterocyclic ring [5]. This stereochemical arrangement is critical for maintaining the proper spatial orientation of the benzoxazine ring relative to the indole nucleus [13]. The stereochemistry at this position directly affects the compound's ability to adopt energetically favorable conformations and influences its interaction with biological targets [14].

At position C-4, the R-configuration governs the orientation of the methylsulfanylmethyl substituent [2]. This stereochemical arrangement ensures that the methylthio group occupies a specific spatial position that minimizes steric hindrance with adjacent molecular regions while optimizing potential intermolecular interactions [10]. The stereochemistry at C-4 is particularly important for the compound's pharmacological properties, as it determines the three-dimensional presentation of the sulfur-containing functional group .

The C-7 position bears an R-configured stereocenter associated with the N-methylation site [2]. This stereochemical feature is characteristic of many ergoline derivatives and plays a crucial role in determining the compound's conformational preferences [15]. The stereochemistry at C-7 influences the orientation of the nitrogen lone pair and affects the compound's basicity and hydrogen-bonding capabilities [16].

Additional stereochemical complexity arises from the ring fusion carbons at positions C-6a and C-10a, although their specific configurations are not explicitly defined in the available literature [5]. These positions represent critical structural elements that maintain the integrity of the tetracyclic framework and contribute to the overall stereochemical rigidity of the molecule [8]. The stereochemical arrangement at these fusion points is constrained by the geometric requirements of the polycyclic system and follows the general stereochemical patterns observed in ergoline alkaloids [6].

Functional Group Identification (Methylthio, Benzoxazine)

The functional group composition of voxergolide represents a distinctive combination of structural elements that differentiate it from other ergoline alkaloids [1] [2]. The most prominent functional group is the methylthio moiety (-SCH3), which is attached to the tetracyclic framework via a methylene linker at the C-4 position [2]. This methylsulfanylmethyl substituent introduces unique chemical properties to the molecule, including enhanced lipophilicity and potential for sulfur-mediated interactions [10].

The methylthio functional group exhibits characteristic chemical behavior associated with thioether linkages [10]. The sulfur atom possesses two lone pairs of electrons, making it a potential nucleophilic center and hydrogen bond acceptor . The methylthio group contributes significantly to the compound's lipophilic character, which influences its pharmacokinetic properties and membrane permeability [3]. The chemical stability of the thioether linkage under physiological conditions makes it suitable for maintaining structural integrity during biological interactions [10].

The benzoxazine ring system represents the second major functional group within voxergolide's structure [13] [7]. This six-membered heterocyclic ring contains both nitrogen and oxygen heteroatoms, positioned at specific locations within the ring framework [17]. The benzoxazine moiety is fused to the indole nucleus, creating a rigid bicyclic system that significantly influences the compound's overall molecular geometry [13]. The presence of both nitrogen and oxygen atoms within the same ring provides multiple sites for potential hydrogen bonding and electrostatic interactions [18].

The benzoxazine functional group exhibits distinctive chemical reactivity patterns [19]. The nitrogen atom within the ring maintains basic character, although its basicity is modulated by the electron-withdrawing effects of the adjacent oxygen atom and the aromatic ring system [13]. The oxygen atom serves as both a hydrogen bond acceptor and contributes to the ring's conformational preferences [7]. The benzoxazine ring demonstrates remarkable stability under normal conditions while retaining the potential for specific chemical transformations under appropriate reaction conditions [17].

Additional functional elements include the N-methyl group attached to the nitrogen atom at position 6 [2]. This methylation pattern is characteristic of many ergoline alkaloids and serves to modulate the nitrogen's basicity and steric environment [20]. The N-methyl group influences the compound's pharmacological properties by affecting its interaction with biological receptors and its metabolic stability [21].

The indole ring system, while not strictly a functional group, represents a crucial structural element that contributes to the compound's aromatic character and π-electron system [22]. The indole nucleus provides a planar aromatic surface that can participate in π-π stacking interactions and serves as a recognition element for biological targets [14]. The fusion of the indole system with the benzoxazine ring creates a unique molecular architecture that combines the properties of both heterocyclic systems [11].

Comparative Structural Analysis with Ergoline Derivatives

Voxergolide's structural relationship to the ergoline alkaloid family represents a significant modification of the fundamental ergoline framework [1] [22]. The parent ergoline structure, characterized by the tetracyclic indole[4,3-f,g]quinoline system with molecular formula C14H16N2, provides the foundational architecture upon which voxergolide's modifications are built [11] [6]. The ergoline nucleus consists of four fused rings: an indole system and two additional carbocyclic rings that create the characteristic rigid tetracyclic framework [15] [12].

The most significant structural modification in voxergolide compared to the parent ergoline is the incorporation of the benzoxazine ring system [2]. While traditional ergoline alkaloids maintain the basic tetracyclic framework, voxergolide features a modified ring system where oxygen is incorporated into the structure through the benzoxazine fusion [4]. This modification represents a departure from the typical nitrogen-containing heterocyclic systems found in classical ergoline derivatives such as lysergic acid amides and ergopeptines [6] [15].

Comparative analysis with lysergic acid derivatives reveals fundamental differences in functional group positioning and chemical properties [6]. Lysergic acid derivatives, such as ergine (C16H17N3O2), feature carboxylic acid functionality at the C-8 position, which provides acidic character and different hydrogen bonding capabilities [15]. In contrast, voxergolide lacks carboxylic acid functionality but incorporates the methylthio group, which imparts lipophilic rather than hydrophilic character [2] .

The comparison with bromocriptine, a clinically significant ergoline derivative with molecular formula C32H40BrN5O5, highlights the structural diversity within the ergoline family [20]. Bromocriptine features extensive peptide modifications and halogen substitution, creating a much larger and more complex molecular structure [6]. Voxergolide, with its more modest molecular weight of 288.41 g/mol, represents a structurally simpler modification that maintains the essential tetracyclic core while introducing specific functional group modifications [2] [3].

Pergolide (C19H26N2S) provides an interesting structural comparison as it also contains sulfur functionality [20]. However, pergolide incorporates sulfur through a thiomethyl side chain rather than the methylsulfanylmethyl substituent found in voxergolide [2]. This difference in sulfur incorporation demonstrates alternative approaches to introducing sulfur-containing functionality into ergoline-derived structures while maintaining distinct chemical and biological properties .

The stereochemical patterns in voxergolide align with general trends observed throughout the ergoline alkaloid family [6] [12]. The R-configuration at multiple chiral centers follows the stereochemical preferences established by the biosynthetic pathways that produce natural ergoline alkaloids [15]. This stereochemical consistency suggests that voxergolide maintains the fundamental three-dimensional architecture required for interaction with biological targets, particularly dopamine receptors [3] [20].

The benzoxazine ring fusion in voxergolide represents a unique structural feature not commonly found in other ergoline derivatives [13]. This modification introduces conformational constraints and electronic effects that distinguish voxergolide from other members of the ergoline family [7]. The presence of oxygen within the ring system provides additional hydrogen bonding capabilities and alters the electronic distribution throughout the molecular framework [18].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.12963444 g/mol

Monoisotopic Mass

288.12963444 g/mol

Heavy Atom Count

20

UNII

PP012U645Q

Dates

Last modified: 08-10-2024

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